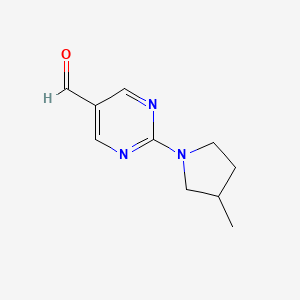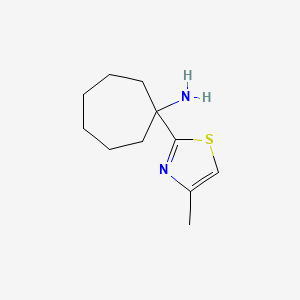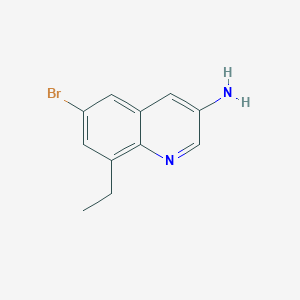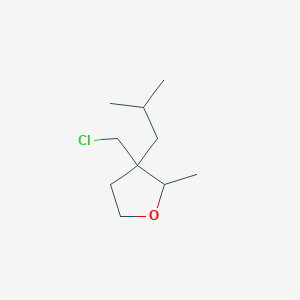![molecular formula C10H18N2 B13193373 Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
Spiro[2.6]nonane-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.6]nonane-4-carboximidamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g/mol Spirocyclic compounds like Spiro[2
Métodos De Preparación
The synthesis of Spiro[2.6]nonane-4-carboximidamide involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the spirocyclic core can be constructed using a tandem Nazarov cyclization followed by a semipinacol rearrangement . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and controlled reaction environments.
Análisis De Reacciones Químicas
Spiro[2.6]nonane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.
Addition: Electrophilic addition reactions can also take place, particularly at the double bonds present in the structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations
Aplicaciones Científicas De Investigación
Spiro[2.6]nonane-4-carboximidamide has a wide range of scientific research applications:
Biology: The unique structure of spirocyclic compounds makes them interesting targets for biological studies, particularly in understanding their interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Spiro[2.6]nonane-4-carboximidamide involves its interaction with specific molecular targets, often through binding to active sites on enzymes or receptors. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparación Con Compuestos Similares
Spiro[2.6]nonane-4-carboximidamide can be compared with other spirocyclic compounds such as Spiro[4.4]nonane and Spiro[5.5]undecane. These compounds share the common feature of having two rings connected through a single atom, but they differ in the size and nature of the rings:
Spiro[4.4]nonane: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in chemical reactivity and physical properties.
Spiro[5.5]undecane:
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
spiro[2.6]nonane-9-carboximidamide |
InChI |
InChI=1S/C10H18N2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H3,11,12) |
Clave InChI |
VYCZYOWEXCVGSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C2(CC1)CC2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)





![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)


![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)

![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
